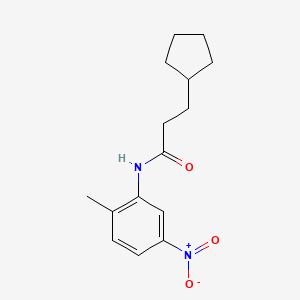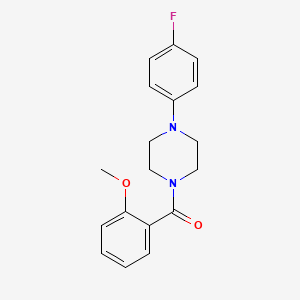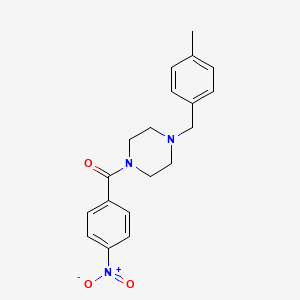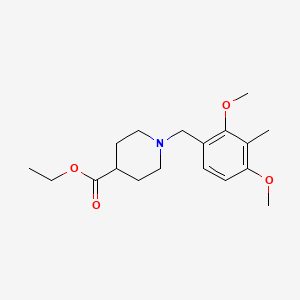
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as CPNP, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. In
Mechanism of Action
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide acts as a competitive inhibitor of the dopamine transporter, which means that it binds to the same site as dopamine and prevents its reuptake. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide depend on the concentration and duration of exposure. At low concentrations, 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide can enhance dopamine release and increase locomotor activity. At higher concentrations, it can produce stereotypy, hyperactivity, and other behavioral changes. 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is a valuable tool for studying the role of dopamine in the brain, but it has some limitations. One limitation is that it is a potent and selective inhibitor of the dopamine transporter, which means that it may not accurately reflect the effects of endogenous dopamine release. Another limitation is that it can produce behavioral changes that may not be relevant to human physiology.
Future Directions
There are several future directions for research on 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide. One direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another direction is to investigate its potential as a therapeutic agent for disorders that involve dopamine dysfunction, such as Parkinson's disease and schizophrenia. Additionally, future research could explore the use of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide in combination with other drugs to produce synergistic effects or to target multiple neurotransmitter systems simultaneously.
In conclusion, 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is a valuable tool for studying the role of dopamine in the brain. Its selective inhibition of the dopamine transporter allows researchers to manipulate dopamine levels and study its effects on behavior, cognition, and other physiological processes. While 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide has some limitations, it has the potential to advance our understanding of dopamine function and to inform the development of new therapeutic strategies for dopamine-related disorders.
Synthesis Methods
The synthesis of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 2-methyl-5-nitrobenzaldehyde, followed by reduction with sodium borohydride and acylation with propanoyl chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is widely used in scientific research to study the role of dopamine in the brain. It is a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide increases the concentration of dopamine in the synaptic cleft, which allows researchers to study the effects of dopamine on behavior, cognition, and other physiological processes.
properties
IUPAC Name |
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-6-8-13(17(19)20)10-14(11)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCJYVAYAQBFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)


![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)



![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)


![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)